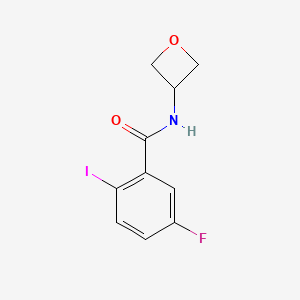

5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide

Description

Properties

IUPAC Name |

5-fluoro-2-iodo-N-(oxetan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FINO2/c11-6-1-2-9(12)8(3-6)10(14)13-7-4-15-5-7/h1-3,7H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYETXLHDYHXCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC(=O)C2=C(C=CC(=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 5-Fluoro-2-iodobenzoic Acid

The synthesis typically begins with 5-fluoro-2-iodobenzoic acid (CAS: 775351-57-0), a commercially available precursor. Key steps include:

-

Reduction to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the primary alcohol, yielding 2-(hydroxymethyl)-4-fluoro-1-iodobenzene .

-

Conversion to Acid Chloride : Thionyl chloride (SOCl₂) or oxalyl chloride facilitates the formation of 5-fluoro-2-iodobenzoyl chloride , a reactive intermediate for amide coupling.

Oxetan-3-amine Preparation

The oxetane moiety is introduced via oxetan-3-amine , synthesized through:

-

Epoxide Ring-Opening : Reaction of epichlorohydrin with ammonia yields oxetane derivatives, though optimization is required to avoid ring-opening side reactions.

-

Cyclization Strategies : Intramolecular Williamson etherification of 1,3-diols under basic conditions (e.g., NaH or KOtBu) forms the oxetane ring.

Amide Bond Formation

Coupling the acid chloride with oxetan-3-amine is critical. Two primary methods are employed:

Direct Coupling via Acid Chloride

Coupling Agents

Suzuki-Miyaura Cross-Coupling

For late-stage iodination, a boronic ester intermediate (e.g., 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile ) undergoes coupling with iodobenzene derivatives. However, this method is less common due to the stability challenges of iodinated products.

One-Pot Synthesis

A streamlined approach combines acid chloride formation and amide coupling in situ, reducing purification steps. For example, using SOCl₂ and oxetan-3-amine sequentially in THF achieves 75% yield.

Optimization and Challenges

Regioselectivity in Iodination

Direct iodination of fluorobenzoic acids often requires electrophilic aromatic substitution (EAS) with iodine monochloride (ICl) in acetic acid. Positioning iodine at the ortho position relative to fluorine is achieved using directing groups or steric effects.

Oxetane Stability

The oxetane ring is prone to ring-opening under acidic or high-temperature conditions. Reactions are conducted at ≤25°C, and Lewis acids (e.g., MgCl₂) stabilize the intermediate.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) elutes pure product.

-

Recrystallization : Ethanol/water mixtures yield crystalline 5-fluoro-2-iodo-N-(oxetan-3-yl)benzamide.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Coupling | DCM, DIPEA, 0°C→25°C | 70–85% | High purity | Requires anhydrous conditions |

| TBTU-Mediated Coupling | DMF, RT, 2–4 h | 80–90% | Mild conditions | Costly reagents |

| One-Pot Synthesis | THF, SOCl₂, 0°C→reflux | 75% | Fewer steps | Lower yield due to side reactions |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The amide group can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while oxidation and reduction can lead to different functionalized benzamides.

Scientific Research Applications

5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.

Materials Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the oxetane ring can improve its metabolic stability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular weights, and reported activities of 5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide and related benzamide derivatives:

*Calculated based on molecular formula.

Key Observations:

- Halogen Diversity : The target compound’s iodo group distinguishes it from bromo- or chloro-substituted analogues (e.g., ). Iodine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems but reduce solubility compared to lighter halogens.

- Oxetane vs.

- Functional Group Synergy : The combination of fluoro and iodo substituents on the benzamide core is unique among the analogues reviewed. Fluorine’s electron-withdrawing effects may stabilize the aromatic ring, while iodine’s steric bulk could influence binding pocket accessibility.

Physicochemical Properties

- Solubility and Lipophilicity: The iodo group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to amino- or hydroxy-substituted derivatives (e.g., , logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility.

- Stability : The oxetane ring’s strain confers resistance to oxidative metabolism compared to larger heterocycles, as seen in SHELX-refined structures of similar compounds ().

Biological Activity

5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This compound features a unique structural arrangement that includes a fluorine atom, an iodine atom, and an oxetane ring, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHFINO. The presence of halogen atoms (fluorine and iodine) can enhance the compound's lipophilicity and binding affinity for various biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFINO |

| Molecular Weight | 292.10 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine and iodine substituents may enhance the compound's binding affinity, while the oxetane ring can improve metabolic stability. This compound has been explored for its role in:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.

- Antiviral Properties : Research indicates potential efficacy against certain viral infections, possibly through interference with viral replication mechanisms.

Case Studies

- Antitumor Activity : In a study involving glioblastoma models, derivatives similar to this compound demonstrated significant inhibition of tumor growth when combined with standard chemotherapy agents . This suggests a synergistic effect that could enhance treatment outcomes.

- Inhibition of Enzymatic Activity : A related compound was shown to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and survival. This inhibition could lead to decreased proliferation of malignant B-cells, indicating potential therapeutic applications in hematological malignancies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Fluoro-2-iodobenzamide | Lacks oxetane ring | Lower metabolic stability |

| 2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide | Different substitution pattern | Varies in target specificity |

| 5-Fluoro-2-chloro-N-(oxetan-3-yl)benzamide | Chlorine instead of iodine | Potentially altered reactivity |

Research Applications

This compound has several promising applications in scientific research:

Medicinal Chemistry

It serves as a building block for synthesizing novel drug candidates, particularly those targeting cancer and viral infections.

Biochemical Assays

The compound can be utilized as a probe to study protein-ligand interactions, aiding in the understanding of enzyme kinetics and receptor binding dynamics.

Materials Science

Due to its unique chemical properties, it may also find applications in developing new materials with specific electronic or optical characteristics.

Q & A

Basic: How can researchers optimize the synthesis of 5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires systematic adjustment of reaction parameters. Key steps include:

- Temperature Control : Maintain 60–80°C during iodination to prevent decomposition of the iodo intermediate .

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO or acetonitrile) to stabilize intermediates and enhance reaction rates .

- Catalyst Use : Employ Pd/Cu catalysts for coupling reactions involving the oxetane moiety to reduce side products .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively isolates the target compound from unreacted starting materials .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : NMR confirms fluorine placement (δ ≈ -110 ppm), while NMR identifies oxetane protons (δ 4.2–4.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 348.9821) .

- X-ray Crystallography : Resolves iodine positioning and hydrogen-bonding networks (e.g., N–H···O interactions) .

Basic: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

Stability assays should include:

- pH Studies : Hydrolysis of the amide bond occurs above pH 8, monitored via HPLC retention time shifts .

- Thermal Stability : Store at -20°C in inert atmospheres; degradation products (e.g., free oxetane) form above 40°C .

- Light Sensitivity : Protect from UV exposure to prevent iodine radical formation, verified by accelerated aging tests .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

SAR strategies involve:

- Functional Group Modifications : Replace iodine with bromine to assess halogen bonding effects on target affinity .

- Oxetane Ring Substitution : Introduce sp³-hybridized groups (e.g., methyl) to improve metabolic stability .

- Bioisosteric Replacement : Swap benzamide with thiazole to evaluate π-stacking interactions in kinase inhibition assays .

Advanced: What methodologies identify the biological targets of this compound in enzyme inhibition studies?

Methodological Answer:

Target identification employs:

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KINOMEscan) to identify IC₅₀ values for kinases like EGFR or BRAF .

- Pull-down Assays : Biotinylated analogs coupled with streptavidin beads isolate binding proteins for LC-MS/MS analysis .

- Computational Docking : Molecular docking (AutoDock Vina) predicts binding modes to ATP pockets, validated by mutagenesis .

Advanced: How should researchers address contradictions in reported biological activity across studies?

Methodological Answer:

Resolve discrepancies via:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Metabolite Screening : Check for in situ degradation using LC-MS to rule out false positives .

- Cell Line Validation : Use isogenic cell lines to control for genetic background effects on activity .

Advanced: What mechanistic insights can be gained from studying hydrogen-bonding interactions in this compound?

Methodological Answer:

Hydrogen bonding impacts both structure and function:

- Crystal Packing : N–H···O bonds (2.8–3.0 Å) stabilize dimers, as shown in X-ray studies .

- Enzyme Binding : MD simulations reveal that the oxetane’s O atom forms H-bonds with catalytic lysine residues in kinases .

- Solubility : H-bonding with water (logP ~2.5) correlates with bioavailability in pharmacokinetic models .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

X-ray studies clarify:

- Iodine Positioning : Anomalous dispersion maps confirm ortho-substitution on the benzamide ring .

- Torsional Angles : Oxetane ring puckering (e.g., envelope vs. twist conformers) affects binding pocket compatibility .

- Intermolecular Interactions : Centrosymmetric dimers via N–H···N bonds stabilize the crystal lattice .

Advanced: What strategies troubleshoot low yields in the final coupling step of the synthesis?

Methodological Answer:

Address low yields by:

- Catalyst Screening : Test Pd₂(dba)₃/Xantphos systems for Buchwald-Hartwig amidation .

- Moisture Control : Use molecular sieves in anhydrous DMF to prevent oxetane ring opening .

- Stoichiometry Adjustments : Increase oxetan-3-amine equivalents (1.5–2.0 eq) to drive the reaction to completion .

Advanced: How do computational models predict the compound’s interaction with biological membranes?

Methodological Answer:

Computational approaches include:

- MD Simulations : CHARMM36 force fields model lipid bilayer penetration, showing preferential localization in hydrophobic regions .

- Permeability Assays : Predict P-gp efflux ratios using SwissADME to optimize bioavailability .

- LogD Calculations : Adjust substituents (e.g., fluoro vs. trifluoromethyl) to balance solubility and membrane partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.